

Firsocostat S Enantiomer: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Firsocostat (S enantiomer)*

Cat. No.: *B1150415*

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Abstract

Firsocostat (GS-0976), the (R)-enantiomer, is a potent, liver-directed, allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2). It is under investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH). This document provides a detailed technical guide on firsocostat, with a specific focus on its lesser-known (S)-enantiomer. It includes the molecular weight of the (S)-enantiomer, a summary of the mechanism of action of the active (R)-enantiomer, relevant quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH), where increased DNL and impaired fatty acid oxidation are key pathological features.

Firsocostat (the R-enantiomer) has been shown to be a potent inhibitor of both ACC1 and ACC2. The (S)-enantiomer of firsocostat is known to be less active. This guide provides key molecular and pharmacological data for both enantiomers.

Physicochemical Properties

The fundamental physicochemical properties of the firsocostat S enantiomer are crucial for its characterization and handling in a research setting.

Property	Value	Reference(s)
Molecular Weight	569.63 g/mol	[1][2]
Molecular Formula	C ₂₈ H ₃₁ N ₃ O ₈ S	[2]
CAS Number	2128714-16-7	[2]

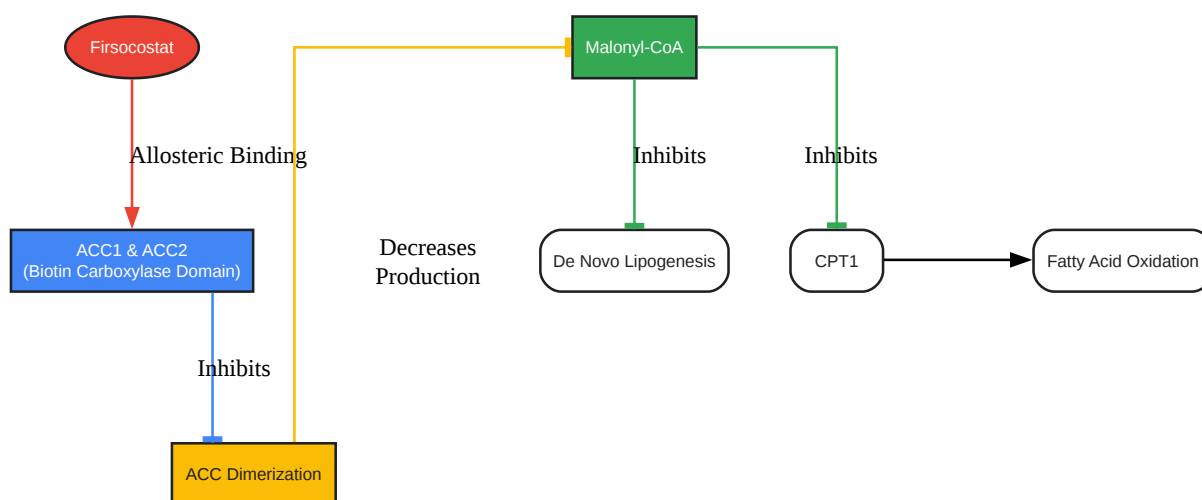
Mechanism of Action of Firsocostat (R-enantiomer)

Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2. Its mechanism of action involves binding to the biotin carboxylase (BC) domain of the enzyme, which prevents the dimerization of ACC, a critical step for its enzymatic activity. This inhibition leads to a reduction in the cellular levels of malonyl-CoA.

The decrease in malonyl-CoA has a dual effect on lipid metabolism:

- **Inhibition of De Novo Lipogenesis (DNL):** Reduced availability of malonyl-CoA, the primary building block for fatty acid synthesis, leads to a decrease in the production of new fatty acids in the liver.
- **Stimulation of Fatty Acid Oxidation:** Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β -oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation.

This dual mechanism of action addresses two of the key metabolic dysregulations observed in NASH.



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Mechanism of Action of Firsocostat (R-enantiomer)

Quantitative Data

The following tables summarize the key quantitative data for firsocostat (R-enantiomer). As of the latest available data, specific quantitative activity data for the S-enantiomer has not been published, other than it being characterized as the "less active" enantiomer.

In Vitro Activity

Parameter	Target	Value	Reference(s)
IC ₅₀	Human ACC1	2.1 nM	
IC ₅₀	Human ACC2	6.1 nM	
EC ₅₀	Fatty Acid Synthesis Inhibition (HepG2 cells)	66 nM	

Preclinical In Vivo Data (Rat Models)

Parameter	Model	Treatment	Result	Reference(s)
Hepatic Steatosis	Diet-Induced Obesity Rats	Chronic administration	Reduction in hepatic steatosis	
Insulin Sensitivity	Diet-Induced Obesity Rats	Chronic administration	Improved insulin sensitivity	
Hemoglobin A1c	Zucker Diabetic Fatty Rats	Chronic administration	0.9% reduction	

Clinical Data (NASH Patients)

Parameter	Study Population	Treatment	Result	Reference(s)
Hepatic Fat Content	NASH Patients	20 mg/day for 12 weeks	29% relative reduction	[3] [4]
De Novo Lipogenesis	Healthy Volunteers	Single doses of 20, 50, and 200 mg	70%, 85%, and 104% inhibition, respectively	

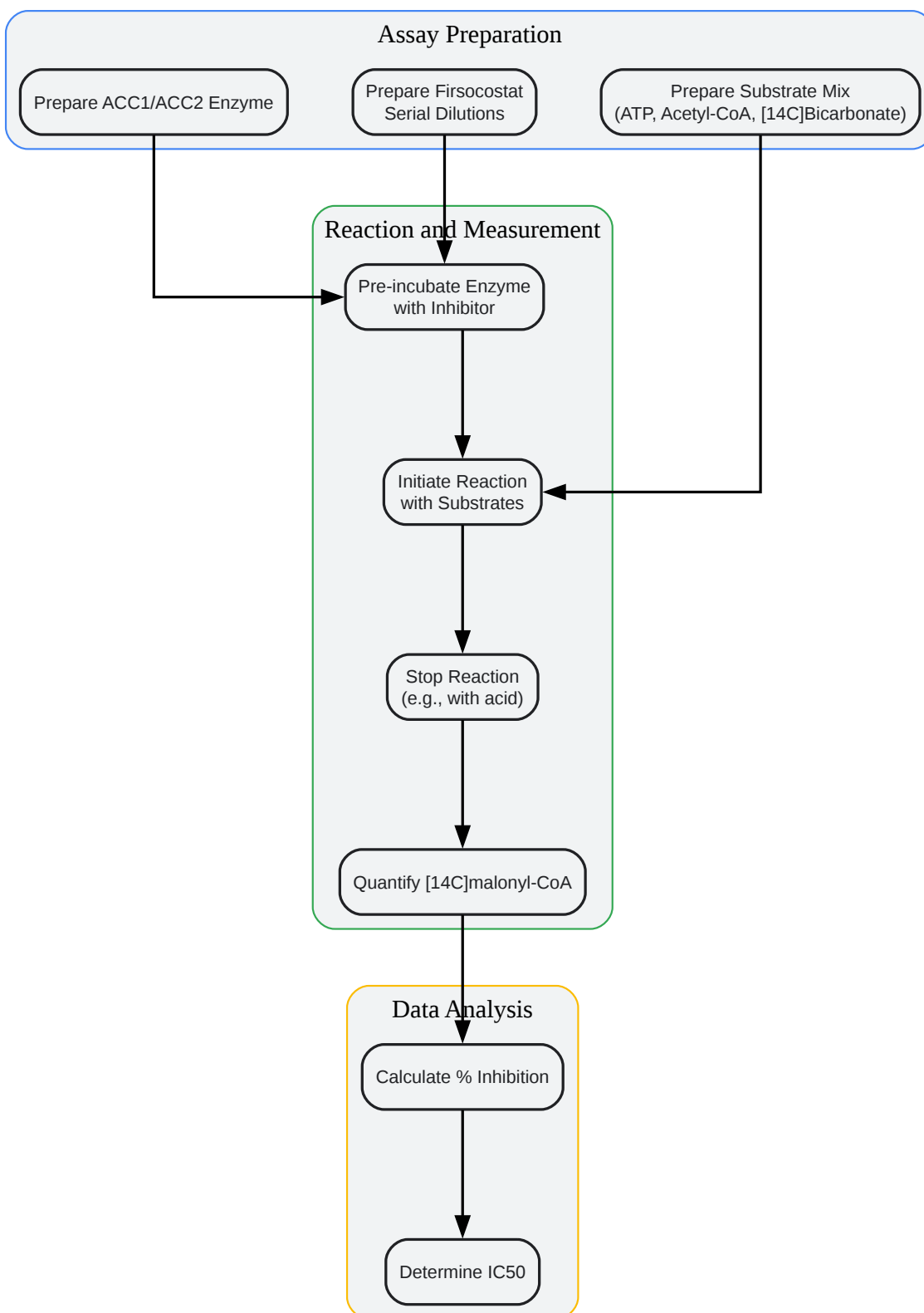
Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

A detailed experimental protocol for determining the IC₅₀ of firsocostat against ACC1 and ACC2 has not been made publicly available in full. However, based on standard biochemical enzyme inhibition assays, a representative protocol would likely involve the following steps:

- Enzyme and Substrate Preparation:
 - Recombinant human ACC1 and ACC2 are purified.
 - A reaction buffer is prepared containing ATP, acetyl-CoA, and sodium bicarbonate.
 - ¹⁴C-labeled sodium bicarbonate is often used as a tracer to quantify the reaction product.

- Inhibitor Preparation:
 - Firsocostat enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
 - A series of dilutions are prepared to test a range of inhibitor concentrations.
- Enzyme Reaction:
 - The ACC enzyme is pre-incubated with the firsocostat enantiomer dilutions for a specified period.
 - The enzymatic reaction is initiated by the addition of the substrate mixture.
 - The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
- Reaction Quenching and Product Quantification:
 - The reaction is stopped by the addition of an acid (e.g., hydrochloric acid).
 - The acid-stable product, [^{14}C]malonyl-CoA, is separated from the unreacted [^{14}C]bicarbonate.
 - The amount of [^{14}C]malonyl-CoA is quantified using a scintillation counter.
- Data Analysis:
 - The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor.
 - The IC_{50} value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.



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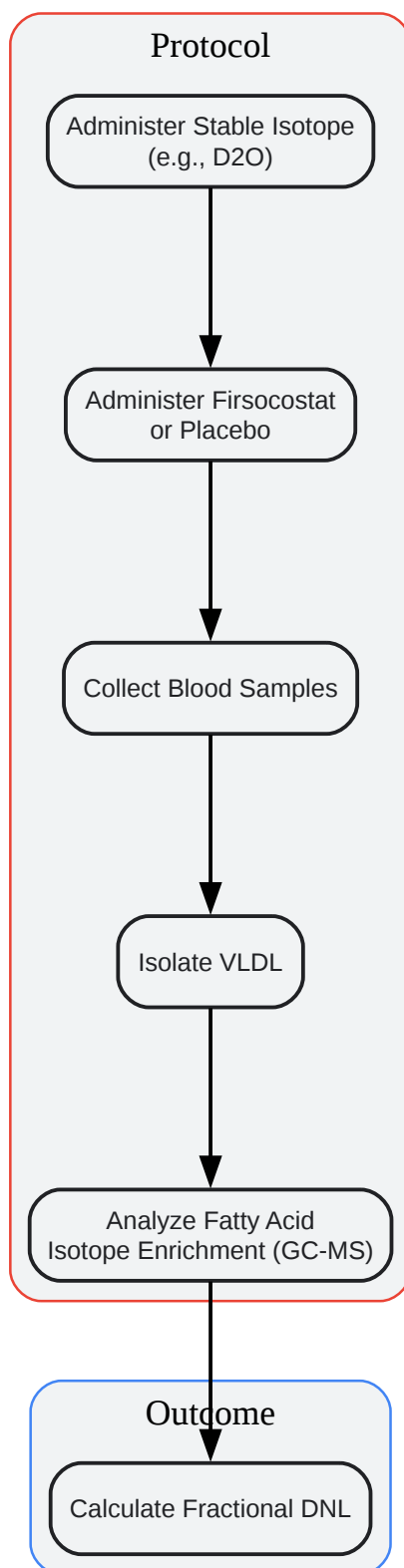
Workflow for ACC Inhibition Assay

Measurement of De Novo Lipogenesis (DNL) in Humans

The effect of firsocostat on hepatic DNL in humans has been quantified using stable isotope tracer methodology. A general outline of this experimental protocol is as follows:

- **Tracer Administration:**
 - Subjects are administered a stable isotope tracer, such as deuterated water (D₂O) or [¹³C]acetate.
 - The tracer is incorporated into the hepatic acetyl-CoA pool, which is the precursor for fatty acid synthesis.
- **Drug Administration:**
 - Subjects receive a single dose or multiple doses of firsocostat or placebo.
 - In some studies, a high-carbohydrate meal or fructose is given to stimulate DNL.
- **Sample Collection:**
 - Blood samples are collected at various time points.
 - Very low-density lipoproteins (VLDL) are isolated from the plasma.
- **Lipid Analysis:**
 - Triglycerides are extracted from the VLDL particles.
 - The triglycerides are hydrolyzed to release fatty acids.
 - The fatty acids are derivatized (e.g., to fatty acid methyl esters) for analysis by gas chromatography-mass spectrometry (GC-MS).
- **Isotope Enrichment Measurement:**
 - GC-MS is used to measure the incorporation of the stable isotope tracer into newly synthesized fatty acids (e.g., palmitate).

- DNL Calculation:
 - The fractional contribution of DNL to the VLDL-triglyceride pool is calculated based on the isotope enrichment of the fatty acids and the precursor pool.



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